molecular formula C12H9F2NO3 B1607397 1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70032-25-6

1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1607397
CAS No.: 70032-25-6
M. Wt: 253.2 g/mol
InChI Key: MHFJYVWFBPABTI-UHFFFAOYSA-N
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Description

“1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is related to the fluoroquinolones, a family of highly effective broad-spectrum anti-bacterial agents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)C1=CN(CC)c2c(F)c(F)c(F)cc2C1=O . The molecular weight is 299.25 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 204-208 °C . Its empirical formula is C14H12F3NO3 .

Scientific Research Applications

1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been used in a variety of scientific research experiments and studies. It has been used in the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been used in the study of enzyme inhibition, as well as in the development of new drugs and treatments. Additionally, this compound has been used in the synthesis of fluorescent proteins, which are useful for studying the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The use of 1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is a powerful and effective compound for a variety of laboratory experiments and studies. The main limitation of this compound is that it is not suitable for use in humans, as it has not been tested for safety.

Future Directions

For research include investigating its potential use as a drug, as well as its ability to inhibit enzymes and its effects on other biochemical and physiological processes. Additionally, further studies are needed to determine the safety and efficacy of 1-Ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for use in humans. Finally, further research is needed to explore the potential of this compound as a fluorescent protein for studying the structure and function of proteins.

Safety and Hazards

This compound is classified as Aquatic Chronic 3 and Skin Sensitizer 1 . It has hazard statements H317 - H412 and precautionary statements P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313 .

Properties

IUPAC Name

1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFJYVWFBPABTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355430
Record name 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70032-25-6
Record name 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4.1 g portion of the above ester in 50 ml of 37% hydrochloric acid was refluxed overnight, then cooled, basified with sodium hydroxide and then acidified with glacial acetic acid. The solid was collected, washed with water, methanol, ether and dried, giving 3.6 g of 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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